molecular formula C18H21NOSi B11839812 (2-(Dimethyl(1-methyl-1H-indol-5-yl)silyl)phenyl)methanol

(2-(Dimethyl(1-methyl-1H-indol-5-yl)silyl)phenyl)methanol

Cat. No.: B11839812
M. Wt: 295.4 g/mol
InChI Key: DRCNSSWLXMTSNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Dimethyl(1-methyl-1H-indol-5-yl)silyl)phenyl)methanol is a complex organic compound that features an indole moiety, a silyl group, and a phenylmethanol group. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. The presence of the silyl group in this compound adds unique chemical properties, making it a valuable compound for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Dimethyl(1-methyl-1H-indol-5-yl)silyl)phenyl)methanol typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to silylation using a silylating agent such as chlorodimethylsilane in the presence of a base like triethylamine . Finally, the phenylmethanol group is introduced through a Grignard reaction or a similar nucleophilic addition reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: The presence of the methanol group in (2-(Dimethyl(1-methyl-1H-indol-5-yl)silyl)phenyl)methanol provides unique chemical properties, such as increased polarity and the ability to form hydrogen bonds. These properties can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its similar counterparts .

Properties

Molecular Formula

C18H21NOSi

Molecular Weight

295.4 g/mol

IUPAC Name

[2-[dimethyl-(1-methylindol-5-yl)silyl]phenyl]methanol

InChI

InChI=1S/C18H21NOSi/c1-19-11-10-14-12-16(8-9-17(14)19)21(2,3)18-7-5-4-6-15(18)13-20/h4-12,20H,13H2,1-3H3

InChI Key

DRCNSSWLXMTSNY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)[Si](C)(C)C3=CC=CC=C3CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.